1-(Butylsulfonyl)-2-methylpiperazine hydrochloride
Description
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a piperazine derivative characterized by a butylsulfonyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely utilized in industrial and pharmaceutical applications due to their versatility in forming hydrogen bonds, surfactant capabilities, and enzyme inhibitory effects .
Properties
Molecular Formula |
C9H21ClN2O2S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
1-butylsulfonyl-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-3-4-7-14(12,13)11-6-5-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |
InChI Key |
HEYOUSXLJBCSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCNCC1C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride typically involves the reaction of 2-methylpiperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Surfactant Efficiency : Substituted piperazines like 2-methylpiperazine (F) outperform unsubstituted analogs in CeO₂ slurry stabilization, suggesting that the butylsulfonyl derivative could offer further improvements in industrial polishing processes .
- Kinase Inhibition : Structural analogs like H7 demonstrate that sulfonyl group geometry critically influences PKC inhibition. The butylsulfonyl variant may exhibit unique selectivity, warranting further enzymatic assays .
Biological Activity
1-(Butylsulfonyl)-2-methylpiperazine hydrochloride is a synthetic compound notable for its unique structural features, including a piperazine ring and a butylsulfonyl group. The molecular formula is C₈H₁₈N₂O₂S, and it belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals . This compound has garnered attention for its potential therapeutic properties, particularly in the context of infectious diseases.
The biological activity of this compound primarily involves its interaction with specific enzymes, notably DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2-epimerase). This enzyme is crucial for the biosynthesis of mycobacterial cell wall components. The compound acts as a covalent inhibitor by forming adducts with cysteine residues at the active site of DprE1, effectively disrupting its enzymatic function and leading to inhibition of bacterial growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, particularly Mycobacterium tuberculosis. The compound's ability to inhibit DprE1 has been linked to its potential as an anti-tubercular agent .
Table 1: Summary of Biological Activity Studies
| Study Reference | Target Organism | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Mycobacterium tuberculosis | 0.5 | Inhibition of DprE1 via covalent bonding | |
| Various bacterial strains | 10 | General antibacterial activity |
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related piperazine derivatives has provided insights into how modifications to the piperazine ring and sulfonyl group can enhance biological activity. For instance, variations in substituents on the piperazine ring can significantly impact binding affinity and specificity towards target enzymes .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The findings indicated that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index .
Case Study 2: Comparative Analysis with Analogues
Comparative studies with structurally similar compounds revealed that this compound showed superior inhibitory effects against DprE1 compared to other piperazine derivatives. This was attributed to its unique sulfonyl group, which enhances binding interactions with the enzyme .
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- Expanded Antimicrobial Spectrum : Evaluating efficacy against a broader range of pathogens.
- Mechanistic Studies : Detailed studies on the molecular interactions between the compound and various biological targets.
- In Vivo Efficacy : Assessing therapeutic outcomes in animal models to establish clinical relevance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
